tert-Butyl chloroacetate

Description

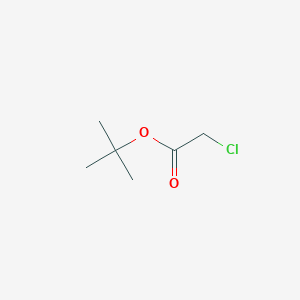

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYMVWXKHQSIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059351 | |

| Record name | 1,1-Dimethylethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-59-5 | |

| Record name | tert-Butyl chloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl chloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87891 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylethyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05TMW98298 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl Chloroacetate for Researchers and Drug Development Professionals

Introduction: tert-Butyl chloroacetate (B1199739) (t-BCA), with the CAS number 107-59-5, is a vital chemical intermediate in the fields of organic synthesis, pharmaceutical manufacturing, and materials science.[1][2] This colorless to yellow liquid, characterized by a fruity odor, serves as a crucial building block for a wide array of compounds, including active pharmaceutical ingredients (APIs), pesticides, and dyes.[1][3] Its utility stems from the reactive C-Cl bond and the sterically hindering tert-butyl ester group, which allows for precise chemical modifications. This guide provides an in-depth overview of the chemical and physical properties of tert-butyl chloroacetate, detailed experimental protocols for its synthesis and key reactions, and a summary of its significant applications.

Core Chemical and Physical Properties

This compound is a flammable and corrosive liquid that is highly reactive.[4][5] It is soluble in many organic solvents like ethanol (B145695) and ether but has very low solubility in water.[3][4] The presence of the tert-butyl group provides steric hindrance, influencing its reactivity in various chemical transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [3][6] |

| Molecular Weight | 150.60 g/mol | [6][7][8] |

| Appearance | Clear, colorless to yellow liquid | [3][6][9] |

| Odor | Fruity, strong, camphor-like | [3][10][11] |

| Boiling Point | 118-119 °C (at atmospheric pressure); 48-49 °C (at 11 mmHg) | [3][7][8][9][10] |

| Density | 1.053 g/mL at 25 °C | [8][9] |

| Refractive Index (n²⁰/D) | 1.423 | [8][9] |

| Solubility in Water | <0.1 g/L at 20 °C | [3][11] |

| Flash Point | 46 °C (114.8 °F) | [10][11] |

| Stability | Stable under normal conditions; moisture sensitive | [10][12][13] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| ¹H NMR | Spectra available in CDCl₃.[3][14] |

| ¹³C NMR | Spectra available in CDCl₃.[3] |

| Infrared (IR) Spectroscopy | IR spectra for the liquid film are available.[3][15] |

| Mass Spectrometry (MS) | GC-MS data is available.[16][17] |

Safety and Handling

This compound is classified as a hazardous substance. It is a flammable liquid and vapor.[3][5] It is harmful if swallowed or in contact with skin, toxic if inhaled, and can cause severe skin burns and eye damage.[3][10][13] Proper personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical in a well-ventilated area or a chemical fume hood.[4][11][13] It should be stored in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[4][13] Incompatible materials include strong oxidizing agents, strong bases, and metals.[10][11]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 3) | H226: Flammable liquid and vapor |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin corrosion (Category 1B) | H314: Causes severe skin burns and eye damage |

| Acute toxicity, Inhalation (Category 3) | H331: Toxic if inhaled |

Key Synthetic Applications and Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used for alkylation, in Darzens condensations, and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][4]

Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. One common laboratory-scale preparation involves the reaction of chloroacetyl chloride with tert-butanol (B103910). A greener, microwave-assisted method has also been developed.

Caption: Microwave-assisted synthesis of this compound.

Detailed Protocol for Microwave-Assisted Synthesis:

-

Add 0.15 mol of anhydrous tert-butanol to a 50 mL round-bottom flask.[12]

-

Add chloroacetic acid and 1.104 g (8 mmol) of hydrated sodium bisulfate to the flask and stir vigorously.[12]

-

Place the flask in a microwave oven equipped with a reflux condenser and irradiate at 250 W for 10 minutes.[12]

-

After the reaction, allow the mixture to cool to room temperature.[12]

-

Filter the mixture to remove the catalyst.[12]

-

Wash the organic layer with a saturated sodium carbonate solution until it is neutral.[12]

-

Dry the organic layer with anhydrous sodium sulfate.[12]

-

Distill the product, collecting the fraction at 142-145 °C to yield pure this compound.[12]

Application in N-Alkylation: Synthesis of Imidazol-1-yl-acetic acid tert-butyl ester

A significant application of this compound in pharmaceutical synthesis is the N-alkylation of imidazole (B134444) to produce imidazol-1-yl-acetic acid tert-butyl ester, a key intermediate for zoledronic acid.[3][6][9]

Caption: Synthesis of a key intermediate for zoledronic acid.

Detailed Protocol for N-Alkylation of Imidazole:

-

To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (160 mL), add powdered potassium carbonate (29.0 g, 0.21 mol).[3][9]

-

Add this compound (25.7 mL, 0.18 mol) at room temperature.[3][9]

-

After cooling to room temperature, filter the reaction mixture and wash the solid with ethyl acetate.

-

Concentrate the combined filtrate and washings under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel (using 20-30% ethyl acetate in hexanes as eluent) to obtain imidazol-1-yl-acetic acid tert-butyl ester.

Application in Darzens Condensation

This compound is frequently used in the Darzens condensation reaction to synthesize glycidic esters, which are valuable intermediates in organic synthesis.[16]

General Protocol for Darzens Condensation:

-

Stir a mixture of powdered sodium hydroxide (B78521) (1.2 g, 30 mmol) and THF (20 mL).[7]

-

If a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is used, add it to the mixture (0.16 g, 0.5 mmol).[7]

-

Add a mixture of an aldehyde (10 mmol) and this compound (1.81 g, 12 mmol) at 10-15 °C.[7]

-

The reaction progress can be monitored by techniques such as GC or TLC.

-

Upon completion, the reaction is quenched and the product is extracted and purified.

Conclusion

This compound is a cornerstone reagent for chemists in research and industry. Its well-defined chemical properties and reactivity profile make it an indispensable tool for constructing complex molecular architectures. The protocols and data presented in this guide offer a comprehensive resource for professionals engaged in drug discovery and development, facilitating the efficient and safe utilization of this versatile chemical intermediate.

References

- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 4. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. htdchem.com [htdchem.com]

- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]

tert-Butyl chloroacetate physical properties

An In-depth Technical Guide to the Physical Properties of tert-Butyl Chloroacetate (B1199739)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl chloroacetate (t-BCA), with CAS number 107-59-5, is an important organic chemical intermediate utilized extensively in the pharmaceutical and chemical industries.[1][2] It serves as a crucial building block in the synthesis of various products, including non-steroidal analgesics and the anti-tumor drug 5-fluorouracil.[2] This document provides a comprehensive overview of the core physical and chemical properties of this compound, supported by experimental context and safety data, to assist professionals in its handling, application, and process development.

Chemical Structure and Identification

The molecular structure of this compound consists of a tert-butyl group ester-linked to a chloroacetic acid moiety.[3] This structure imparts specific reactivity and physical characteristics to the molecule.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, developing synthetic routes, and ensuring safe handling.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | Clear, colorless to yellow liquid | [4][5][6][7][8][9] |

| Odor | Strong, fruity, ester-like, camphor-like | [3][4][7][10] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][3][5][7][9][11][12][13] |

| Molecular Weight | 150.60 g/mol | [3][9][13][14] |

| Density | 1.053 g/mL at 25 °C | [5][8][12][14] |

| Vapor Density | 5.19 | [5] |

| Vapor Pressure | 2.75 mmHg at 25 °C | [15] |

Thermal Properties

| Property | Value | Source(s) |

| Boiling Point | 48-49 °C at 11 mmHg | [4][8][14][15] |

| 155 °C (at atmospheric pressure) | [10] | |

| Melting Point | No data available | [4] |

| Flash Point | 46 °C (114.8 °F - 116 °F) | [4][8][10][14][15] |

| Decomposition Temp. | 223 °C | [7] |

Optical and Solubility Properties

| Property | Value | Source(s) |

| Refractive Index | 1.4215 - 1.4260 at 20 °C | [5][6][8][10][15] |

| Solubility | Insoluble or slightly soluble in water (<0.1 g/L at 20 °C). Soluble in organic solvents like ethanol, ether, and acetone. | [1][3][5][7][8][16][17] |

Experimental Protocols

Accurate determination of physical properties is paramount. While specific instrument parameters may vary, the following sections outline the standard methodologies for measuring the key properties of liquid samples like this compound.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is often reported under reduced pressure to avoid thermal decomposition.[8]

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum system, the boiling point is lowered.

Methodology (Illustrative Workflow):

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: The sample is placed in the round-bottom flask with boiling chips to ensure smooth boiling.

-

Procedure:

-

The system is sealed and the vacuum pump is started to reduce the pressure to the desired level (e.g., 11 mmHg).

-

The flask is gently heated.

-

The temperature is recorded when the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point at that specific pressure.

-

Caption: Workflow for determining boiling point under reduced pressure.

Measurement of Density

Principle: Density is the mass of a substance per unit volume (g/mL or g/cm³). It is typically measured using a pycnometer or a digital density meter.

Methodology (Pycnometer Method):

-

The empty pycnometer is cleaned, dried, and weighed accurately.

-

It is then filled with the sample liquid (this compound), ensuring no air bubbles are trapped. The temperature is allowed to equilibrate to 25 °C.

-

The filled pycnometer is weighed again.

-

The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) at the same temperature, and weighed.

-

The density of the sample is calculated from the weights and the known density of the reference substance.

Measurement of Refractive Index

Principle: The refractive index of a substance is a dimensionless number that describes how fast light travels through it. It is measured using a refractometer (e.g., an Abbe refractometer).

Methodology:

-

The refractometer prisms are cleaned.

-

A few drops of the sample are placed on the lower prism.

-

The prisms are closed and the instrument's light source is switched on. The temperature is maintained at 20 °C.

-

The adjustment knob is used to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols for handling.[4]

GHS Hazard Information

Hazard and Precautionary Statements

A summary of key hazard (H) and precautionary (P) statements is provided below. Users must consult the full Safety Data Sheet (SDS) before handling.[4][14][19]

| Type | Code | Statement |

| Hazard | H226 | Flammable liquid and vapour.[14][19] |

| H302/H312 | Harmful if swallowed or in contact with skin.[14][19] | |

| H331 | Toxic if inhaled.[14][19] | |

| H314/H315 | Causes severe skin burns and skin irritation.[19] | |

| H319 | Causes serious eye irritation.[14][19] | |

| Precautionary | P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[19] |

| P261 | Avoid breathing mist/vapors/spray.[19] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[19] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19] | |

| P403+P235 | Store in a well-ventilated place. Keep cool.[19] |

Incompatible Materials: The substance should be kept away from strong oxidizing agents, strong bases, metals, and strong reducing agents.[4] It is also moisture-sensitive.[10]

Conclusion

This guide provides essential physical property data and procedural context for this compound, tailored for a scientific audience. The compound's flammability, toxicity, and corrosive nature necessitate careful handling in accordance with established safety protocols. The compiled data serves as a critical resource for its application in research and development, particularly within the pharmaceutical industry.

References

- 1. htdchem.com [htdchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound(107-59-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | 107-59-5 [chemicalbook.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. sontaraorgano.com [sontaraorgano.com]

- 13. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound 97 107-59-5 [sigmaaldrich.com]

- 15. guidechem.com [guidechem.com]

- 16. This compound | CAS#:107-59-5 | Chemsrc [chemsrc.com]

- 17. Butyl chloroacetate | C6H11ClO2 | CID 11530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. labsolu.ca [labsolu.ca]

- 19. chemicalbook.com [chemicalbook.com]

tert-Butyl Chloroacetate (CAS 107-59-5): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, chemical properties, and applications of tert-butyl chloroacetate (B1199739), a versatile reagent in organic synthesis and pharmaceutical development.

Introduction

tert-Butyl chloroacetate (t-BCA), with the CAS number 107-59-5, is a clear, colorless to pale yellow liquid that serves as a crucial building block in a multitude of chemical transformations.[1][2][3] Its unique structural features, namely the reactive carbon-chlorine bond and the sterically bulky tert-butyl ester group, make it a valuable reagent for introducing the carboxymethyl moiety in a protected form.[4] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, synthesis, key reactions with detailed experimental protocols, and its significant role in the development of pharmaceutical agents. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a flammable and moderately toxic liquid that should be handled with appropriate safety precautions in a well-ventilated area.[1][5] It is soluble in many common organic solvents but has limited solubility in water.[3][6] Key physical and chemical properties are summarized in Table 1.

| Property | Value | References |

| CAS Number | 107-59-5 | [1] |

| Molecular Formula | C₆H₁₁ClO₂ | [1][4] |

| Molecular Weight | 150.60 g/mol | [4][7] |

| Appearance | Clear, colorless to yellow liquid | [1][2][3] |

| Boiling Point | 48-49 °C at 11 mmHg | [1][2] |

| Density | 1.053 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.423 | [1][2] |

| Flash Point | 46 °C (115 °F) | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, acetone); insoluble in water.[3][6] | [3][6] |

| InChI Key | KUYMVWXKHQSIAS-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)(C)OC(=O)CCl | [4] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, with the choice of method often depending on the scale and available starting materials.

Esterification of Chloroacetyl Chloride with tert-Butanol (B103910)

A common laboratory-scale synthesis involves the reaction of chloroacetyl chloride with tert-butanol in the presence of a base, such as N,N-dimethylaniline, to neutralize the hydrogen chloride byproduct.[1][8]

Reaction Scheme: ClC(=O)CH₂Cl + (CH₃)₃COH --(N,N-dimethylaniline)--> ClCH₂C(=O)OC(CH₃)₃ + [C₆H₅N(CH₃)₂H]⁺Cl⁻

A typical procedure yields the product in approximately 63% after purification by vacuum distillation.[8]

Acid-Catalyzed Addition of Chloroacetic Acid to Isobutylene

For larger-scale industrial production, a more atom-economical approach is the acid-catalyzed addition of chloroacetic acid to isobutylene.[4] This method can be performed using a strong acid catalyst, such as an ion-exchange resin, or even without a catalyst under elevated temperature and pressure.[4]

Reaction Scheme: ClCH₂COOH + CH₂=C(CH₃)₂ --(Acid Catalyst or Heat/Pressure)--> ClCH₂C(=O)OC(CH₃)₃

This method offers advantages in terms of reduced waste and the potential for continuous production, with reported yields often exceeding 80%.[4] A patented process describes a catalyst-free approach at 80-110°C and 3-12 bar pressure.

Key Reactions and Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of important organic reactions, primarily as an alkylating agent to introduce a protected acetic acid moiety.

N-Alkylation of Heterocycles: Synthesis of a Zoledronic Acid Intermediate

A prominent application of this compound is in the N-alkylation of imidazole (B134444), a key step in the synthesis of Zoledronic acid, a potent bisphosphonate drug used to treat osteoporosis and cancer-related bone conditions.[1][3][4]

To a solution of imidazole (10.0 g, 0.15 mol) in ethyl acetate (B1210297) (160 mL), powdered potassium carbonate (29.0 g, 0.21 mol) is added, followed by this compound (25.7 mL, 0.18 mol) at room temperature.[1] The mixture is then heated to reflux for 10 hours.[1] After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford imidazol-1-yl-acetic acid tert-butyl ester.

This intermediate can then be hydrolyzed to imidazol-1-yl-acetic acid, a direct precursor to Zoledronic acid.[1][6]

Darzens Glycidic Ester Condensation

The Darzens condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound (an aldehyde or ketone) and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). This compound is frequently used in this reaction, and the resulting tert-butyl glycidates are valuable synthetic intermediates.

In a flask, powdered sodium hydroxide (B78521) (1.2 g, 30 mmol) and tetrahydrofuran (B95107) (20 mL) are stirred.[2] To this suspension, a mixture of benzaldehyde (B42025) (1.06 g, 10 mmol) and this compound (1.81 g, 12 mmol) is added at 10-15 °C.[2] For the catalyzed reaction, tetrabutylammonium (B224687) bromide (TBAB) (0.16 g, 0.5 mmol) is also added.[2] The reaction progress is monitored, and upon completion, the mixture is worked up by adding water and extracting with an organic solvent. The product, tert-butyl 3-phenylglycidate, is obtained after purification. The diastereomeric ratio (trans/cis) of the product is influenced by the presence of the phase-transfer catalyst.[2]

| Reaction Conditions | trans/cis Ratio | Yield (%) |

| Without Catalyst | 2.38 - 7.75 | ~95% (mass balance) |

| With TBAB Catalyst | 1.67 - 4.52 | ~100% (mass balance) |

Data adapted from Organic Process Research & Development, 2010.[2]

Aza-Darzens Reaction

The aza-Darzens reaction is an analogous transformation where an imine reacts with an α-haloester to produce an aziridine (B145994).[7] This reaction is a powerful tool for the synthesis of these nitrogen-containing three-membered rings, which are important structural motifs in many biologically active molecules. This compound is used in the synthesis of cis-disubstituted aziridine esters via this method.[7]

Mandatory Visualizations

Experimental Workflow: Synthesis of Zoledronic Acid

The following diagram illustrates a typical workflow for the synthesis of Zoledronic acid, starting from the N-alkylation of imidazole with this compound.

Caption: Workflow for the synthesis of Zoledronic acid.

Signaling Pathway: Mechanism of Action of Zoledronic Acid

Zoledronic acid exerts its therapeutic effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. This disruption of the mevalonate pathway leads to the inhibition of osteoclast activity and induction of apoptosis.

Caption: Zoledronic acid inhibits FPPS in the mevalonate pathway.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in introducing a protected carboxymethyl group is fundamental to the construction of complex molecules, particularly in the pharmaceutical industry. The synthesis of key drug intermediates, such as the precursor to Zoledronic acid, highlights its importance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for researchers and drug development professionals seeking to leverage this powerful synthetic tool. The continued exploration of its applications in reactions like the Darzens and aza-Darzens condensations will undoubtedly lead to the development of novel and efficient synthetic methodologies for the creation of new chemical entities with therapeutic potential.

References

- 1. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE4434444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to tert-Butyl Chloroacetate

Abstract: This technical guide provides a comprehensive overview of tert-Butyl chloroacetate (B1199739) (CAS No. 107-59-5), a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and outlines its primary applications in the development of pharmaceuticals, pesticides, and dyes. All quantitative data is presented in structured tables for clarity, and key processes are visualized using workflow and relationship diagrams. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

tert-Butyl chloroacetate is a clear, colorless to yellow liquid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₂ | [1][2][3] |

| Molecular Weight | 150.60 g/mol | [4][5][6] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 48-49 °C at 11 mmHg | [1][2] |

| Density | 1.053 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.423 | [1][2] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[7] | <0.1 g/L (20 °C)[7][8] |

| Flash Point | 46 °C (114.8 °F) | [1] |

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are commonly cited.

Method 1: From Chloroacetyl Chloride and tert-Butanol (B103910)

This method involves the reaction of tert-butanol with chloroacetyl chloride.[1][2][9]

-

Reactants:

-

tert-Butanol

-

Chloroacetyl chloride

-

N,N-dimethylaniline (or other bases like pyridine (B92270) or triethylamine)[2][9]

-

-

Procedure:

-

tert-Butanol is added to a mixture of chloroacetyl chloride and N,N-dimethylaniline.

-

After the reaction is complete, the mixture is poured into water, washed, and dried.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

-

Yield: A yield of 63% can be achieved by collecting the fraction at 48-49°C (1.46 kPa).[2]

Method 2: From Chloroacetic Acid and Isobutylene

This synthesis route involves the acid-alkene reaction between chloroacetic acid and isobutylene.[5][10]

-

Reactants:

-

Procedure (Catalyst-Free):

-

The reaction is conducted in a pressure vessel in the absence of catalysts and solvents.[11]

-

The temperature is maintained between 80°C and 110°C, with the pressure stabilizing between 3 and 12 bar.[11]

-

The reaction proceeds for a period of 1 to 12 hours.[11]

-

The vessel is then cooled, and the product mixture is worked up by distillation under reduced pressure without prior neutralization.[11]

-

Purification Protocol

Purification is critical to remove unreacted starting materials and byproducts.

-

Method: Fractional distillation in a vacuum is the standard method.[2]

-

Procedure:

-

If NMR analysis is unsatisfactory, dissolve the crude product in diethyl ether (Et2O).

-

Wash the organic layer with water, followed by 10% sulfuric acid (H₂SO₄) until the acid extract remains clear upon basification with NaOH.

-

Wash again with water and then with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

-

Evaporate the solvent and fractionate the residue through a suitable column (e.g., a 6-inch Widmer column).[2]

-

Collect the fraction boiling at 48-49°C under a pressure of 11 mmHg.[2]

-

Applications in Organic Synthesis

This compound serves as a versatile intermediate in various chemical syntheses.[1][7][9] Its primary utility lies in its role as a building block for more complex molecules.

-

Pharmaceutical Synthesis: It is used to produce esters of chloroacetic acid and to prepare amino acids and peptides, which are fundamental to many pharmaceutical products.[9] A notable application is in the synthesis of Glycine t-butyl ester.[12]

-

Pesticide and Dye Production: The compound is an intermediate in the manufacturing of insecticides, herbicides, and fungicides.[7][9]

-

Named Reactions: It is a key reagent in the Darzens glycidic ester condensation.[1][2][5]

-

Synthesis of Heterocycles and Sensors: It is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine (B145994) esters.[1][2] It is also employed in creating 1,10-diaza-18-crown-6 based sensors that feature a coumarin (B35378) fluorophore.[1][2]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

| Hazard Category | Description | Precautionary Measures |

| Flammability | Flammable liquid and vapor.[8][13] Vapors may form explosive mixtures with air.[14] | Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment.[8][13][14] |

| Toxicity | Toxic if inhaled and harmful if swallowed or in contact with skin.[13][14][15] It is a poison by ingestion.[1][2] | Use only in a chemical fume hood with adequate ventilation. Avoid breathing mist, vapors, or spray. Do not ingest.[14][15] |

| Irritation/Corrosion | Causes serious eye irritation and skin irritation.[8][13][14] It is a lachrymator (causes tears).[8][15] | Wear protective gloves, clothing, and eye/face protection.[13][14] |

| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off immediately with plenty of water for at least 15 minutes. Inhalation: Move to fresh air; give artificial respiration if not breathing. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[14][15] | |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[8][14] | Incompatible with strong oxidizing agents, strong bases, metals, and strong reducing agents.[14] |

| Environmental | Very toxic to aquatic life with long-lasting effects.[7][13] | Avoid release to the environment.[13] |

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 107-59-5 [chemicalbook.com]

- 3. TERT-BUTYL 2-CHLOROACETATE | CAS 107-59-5 [matrix-fine-chemicals.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound [drugfuture.com]

- 6. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. htdchem.com [htdchem.com]

- 10. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]

- 11. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to tert-Butyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-Butyl chloroacetate (B1199739), a versatile reagent in organic synthesis, with a particular focus on its structural elucidation, synthesis, and applications relevant to the pharmaceutical and chemical industries.

Chemical Structure and Identifiers

tert-Butyl chloroacetate is the ester of chloroacetic acid and tert-butanol (B103910). The presence of the bulky tert-butyl group is crucial to its chemical reactivity, providing steric hindrance and influencing its role as a protecting group and alkylating agent.

Molecular Structure:

Caption: 2D representation of the this compound molecule.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl 2-chloroacetate[1][2][3][4] |

| CAS Number | 107-59-5[1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₁₁ClO₂[1][2][3][5][6] |

| Molecular Weight | 150.60 g/mol [1][2][5][6] |

| Synonyms | Chloroacetic acid tert-butyl ester, t-Butyl chloroacetate, Acetic acid, chloro-, 1,1-dimethylethyl ester[1][3][6][7][8] |

| InChI Key | KUYMVWXKHQSIAS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCl[1][2] |

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic fruity odor.[4][5][9] It is flammable and should be handled with appropriate safety precautions.[10]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless to pale yellow liquid[5][6][7][8][9] |

| Boiling Point | 48-49 °C at 11 mmHg[5][10][11][12] |

| Density | 1.053 g/mL at 25 °C[5][11] |

| Refractive Index (n²⁰/D) | 1.423[5][11] |

| Flash Point | 46 °C (114.8 °F)[10][11] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.[4] |

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.98 | Singlet | 2H | -CH₂-Cl |

| 1.49 | Singlet | 9H | -C(CH₃)₃ |

Table 4: ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O (Ester carbonyl) |

| 82.5 | -C(CH₃)₃ (Quaternary carbon) |

| 41.0 | -CH₂-Cl |

| 28.0 | -C(CH₃)₃ (Methyl carbons) |

Infrared (IR) Spectroscopy

Table 5: IR Spectral Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2930 | Strong | C-H stretch (Aliphatic) |

| 1750-1730 | Strong | C=O stretch (Ester) |

| 1250-1200 | Strong | C-O stretch (Ester) |

| 850-550 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound results in characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data (Electron Impact)

| m/z | Relative Intensity | Proposed Fragment |

| 150/152 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 135/137 | Medium | [M - CH₃]⁺ |

| 95 | Medium | [M - C(CH₃)₃]⁺ or [ClCH₂CO]⁺ |

| 57 | High (Base Peak) | [C(CH₃)₃]⁺ (tert-Butyl cation) |

The base peak at m/z 57 corresponds to the highly stable tert-butyl cation, formed by the cleavage of the ester bond.

Experimental Protocols: Synthesis

Two common methods for the synthesis of this compound are detailed below.

Synthesis from Chloroacetic Acid and Isobutylene

This method involves the direct addition of chloroacetic acid to isobutylene.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound from chloroacetic acid.

Detailed Protocol:

-

A pressure vessel is charged with molten chloroacetic acid.

-

The vessel is cooled, and a molar equivalent of isobutene is condensed and added.

-

The vessel is sealed and heated to a temperature between 80°C and 110°C. The reaction is maintained for 1 to 12 hours, during which the pressure will be between 3 and 12 bar.[5]

-

After the reaction period, the vessel is cooled to room temperature.

-

The resulting product mixture is removed from the vessel.

-

The crude product is purified by distillation under reduced pressure to yield this compound.[5]

Synthesis from Chloroacetyl Chloride and tert-Butanol

This method is a classic esterification reaction.

Detailed Protocol:

-

To a stirred mixture of chloroacetyl chloride and a tertiary amine base (e.g., N,N-dimethylaniline) in a suitable solvent, tert-butanol is added dropwise.

-

The temperature of the reaction mixture is maintained below 30°C during the addition.

-

After the addition is complete, the reaction is stirred for a specified period.

-

The reaction mixture is then poured into water.

-

The organic layer is separated, washed, and dried.

-

The crude product is purified by vacuum fractionation, collecting the fraction at 48-49°C (1.46 kPa) to give this compound.[5]

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a protected carboxymethyl group.

-

Protecting Group Chemistry: The tert-butyl ester functionality is a common protecting group for carboxylic acids. It is stable under many reaction conditions but can be readily cleaved under acidic conditions to liberate the free carboxylic acid. This strategy is widely employed in peptide synthesis and the synthesis of complex drug molecules.

-

Alkylation Reactions: As an alkylating agent, it is used to introduce the CH₂COOC(CH₃)₃ moiety onto various nucleophiles such as amines, phenols, and thiols. This is a key step in the synthesis of many pharmaceutical intermediates.

-

Synthesis of Heterocycles: It serves as a precursor in the synthesis of various heterocyclic compounds, which are core structures in many drug candidates. For example, it is used in the synthesis of imidazol-1-yl-acetic acid hydrochloride and cis-disubstituted aziridine (B145994) esters.[5][13][14]

-

Glycidic Ester Condensation: It is a reagent in the Darzens glycidic ester condensation, a reaction that forms α,β-epoxy esters, which are versatile intermediates in organic synthesis.[4][5][15][12]

Signaling Pathway Example: Role in Peptide Synthesis

The following diagram illustrates the logical flow of using this compound to introduce a glycine (B1666218) residue with a protected C-terminus in peptide synthesis.

Caption: Use of this compound in protected amino acid synthesis.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate personal protective equipment in a well-ventilated area, preferably a chemical fume hood.[10]

-

Hazards: Flammable liquid and vapor.[10] Harmful if swallowed or in contact with skin.[10] Causes skin irritation and serious eye irritation.[10] May cause respiratory irritation. It is also a lachrymator.[9][15]

-

Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[10] Keep containers tightly closed.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and strong reducing agents.[10][15]

-

Disposal: Dispose of in accordance with local, regional, and national regulations for hazardous waste.[10]

This technical guide is intended for informational purposes for qualified professionals and does not constitute a license to operate. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. htdchem.com [htdchem.com]

- 3. This compound(107-59-5) 13C NMR [m.chemicalbook.com]

- 4. DE4434444A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. US5591888A - Process for producing tert.-butyl chloroacetate - Google Patents [patents.google.com]

- 6. CN106397189A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. orgsyn.org [orgsyn.org]

- 8. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(107-59-5) 1H NMR spectrum [chemicalbook.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. This compound(107-59-5) IR Spectrum [chemicalbook.com]

- 12. chegg.com [chegg.com]

- 13. Butyl 2-chloroacetate(590-02-3) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. researchgate.net [researchgate.net]

tert-Butyl chloroacetate spectroscopic data

An In-depth Technical Guide to the Spectroscopic Data of tert-Butyl Chloroacetate (B1199739)

This guide provides a comprehensive overview of the spectroscopic data for tert-butyl chloroacetate, a key intermediate in various chemical syntheses.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical Structure and Properties

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the methylene (B1212753) protons adjacent to the chlorine atom and the nine equivalent protons of the tert-butyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.98 | Singlet | 2H | Cl-CH₂ -C=O |

| 1.49 | Singlet | 9H | -O-C(CH₃ )₃ |

| Solvent: CDCl₃, Reference: TMS[5][7][8] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| 166.5 | C =O (Ester Carbonyl) |

| 82.5 | -O-C (CH₃)₃ (Quaternary Carbon) |

| 41.0 | Cl-CH₂ - (Methylene Carbon) |

| 28.0 | -C(CH₃ )₃ (Methyl Carbons) |

| Solvent: CDCl₃[5][9] |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (alkyl) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1280 | Strong | C-O stretch (ester) |

| ~1150 | Strong | C-O stretch (ester) |

| ~790 | Medium | C-Cl stretch |

| Sample Preparation: Liquid Film/Neat[4][10] |

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule under electron ionization (EI).

| m/z | Relative Intensity (%) | Assignment |

| 150/152 | Low | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 95/97 | Moderate | [M - C₄H₉]⁺ (Loss of tert-butyl group) |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

| Ionization Method: Electron Ionization (EI)[4][5] |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR: A sufficient number of scans (e.g., 8-16) are acquired to obtain a good signal-to-noise ratio.[11] The relaxation delay is typically set to 1-2 seconds.[11]

-

¹³C NMR: A larger number of scans (e.g., 128 or more) are required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid Film): A drop of neat (undiluted) this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are pressed together to form a thin liquid film.

-

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 10-100 µg/mL).[12]

-

Data Acquisition (GC-MS):

-

The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

-

The separated compound then enters the mass spectrometer.

-

Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

References

- 1. htdchem.com [htdchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 107-59-5 [chemicalbook.com]

- 4. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. tert-クロロ酢酸ブチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(107-59-5) 1H NMR [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. This compound(107-59-5) 13C NMR spectrum [chemicalbook.com]

- 10. This compound(107-59-5) IR Spectrum [m.chemicalbook.com]

- 11. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to the NMR Analysis of tert-Butyl Chloroacetate

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of tert-butyl chloroacetate (B1199739). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the characteristic ¹H and ¹³C NMR spectral data, a detailed experimental protocol for data acquisition, and a logical visualization of the proton NMR assignments.

Introduction

tert-Butyl chloroacetate (C₆H₁₁ClO₂) is an important building block in organic synthesis, frequently utilized in the production of pharmaceuticals and other fine chemicals.[1] Its structure consists of a chloroacetyl group esterified with a tert-butyl alcohol moiety. NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of this compound. This guide details the expected NMR signals and provides a standardized protocol for their measurement.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are relatively simple and highly characteristic, reflecting the symmetry of the molecule. The data presented here is based on spectra recorded in deuterated chloroform (B151607) (CDCl₃), a common solvent for this type of analysis.[2][3][4]

2.1. ¹H NMR Data

The ¹H NMR spectrum of this compound displays two distinct singlets, corresponding to the two types of chemically non-equivalent protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Assignment |

| 3.98 | Singlet | 2H | Cl-CH₂ -C=O |

| 1.49 | Singlet | 9H | -C(CH₃ )₃ |

| Table 1: ¹H NMR spectral data for this compound in CDCl₃.[5] |

2.2. ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C =O (Ester carbonyl) |

| 82.5 | -C (CH₃)₃ (Quaternary carbon) |

| 40.8 | Cl-CH₂ - (Methylene carbon) |

| 27.9 | -C(CH₃ )₃ (Methyl carbons) |

| Table 2: ¹³C NMR spectral data for this compound in CDCl₃. |

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Materials and Equipment

-

Sample: this compound

-

Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)

-

Apparatus: NMR spectrometer (e.g., 300 MHz or higher), 5 mm NMR tubes, Pasteur pipettes, volumetric flasks, analytical balance.

3.2. Sample Preparation

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

3.3. Instrument Setup and Data Acquisition

The following are general parameters that may require optimization based on the specific instrument used.[6]

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 300 MHz or higher

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans (NS): 8 to 16

-

Relaxation Delay (D1): 1-2 seconds

-

Acquisition Time (AQ): 2-4 seconds

-

Spectral Width (SW): 10-12 ppm

-

Transmitter Offset (O1P): Centered on the spectral region of interest (approx. 5-6 ppm)

-

Receiver Gain (RG): Adjust to avoid signal clipping.

-

Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 75 MHz or higher (corresponding to the ¹H frequency)

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Number of Scans (NS): 128 to 1024 (or more, depending on sample concentration)

-

Relaxation Delay (D1): 2 seconds

-

Acquisition Time (AQ): 1-2 seconds

-

Spectral Width (SW): 200-220 ppm

-

Transmitter Offset (O1P): Centered on the spectral region of interest (approx. 100 ppm)

-

Receiver Gain (RG): Adjust as needed.

-

Referencing: Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.[7]

3.4. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Calibrate the chemical shift scale as described above.

-

Analyze the peak positions, multiplicities, and integrals to confirm the structure.

Visualization of NMR Assignments

The following diagrams illustrate the structure of this compound and the logical relationship between its proton environments and their corresponding ¹H NMR signals.

References

In-Depth Technical Guide to the Infrared Spectrum of tert-Butyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of tert-butyl chloroacetate (B1199739). It outlines the characteristic vibrational frequencies, presents a standard operating procedure for spectral acquisition, and illustrates the analytical workflow. This document is intended to serve as a comprehensive resource for the identification and characterization of this compound in a laboratory setting.

Introduction to tert-Butyl Chloroacetate and IR Spectroscopy

This compound (C₆H₁₁ClO₂) is an organic compound containing an ester functional group and an alkyl halide (chloride).[1] It is utilized in various organic synthesis applications.[2] Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[3] An IR spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a unique molecular fingerprint, making it an invaluable tool for structural elucidation and compound verification.

Spectral Data and Interpretation

The infrared spectrum of this compound is characterized by several strong absorption bands that correspond to the distinct functional groups within its structure: the ester, the tert-butyl group, and the chloroacetyl moiety. The key to interpreting the spectrum is to assign these characteristic bands to their specific vibrational modes.

Summary of Characteristic IR Absorptions

The following table summarizes the expected, significant absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 2980 - 2960 | Strong | C-H Asymmetric & Symmetric Stretch (sp³ CH₃) |

| 1745 | Strong | C=O Stretch (Ester Carbonyl) |

| 1475, 1370 | Medium | C-H Bend (CH₃ Scissoring and Umbrella Mode) |

| 1280 | Strong | C-O-C Asymmetric Stretch (Ester) |

| 1150 | Strong | C-O Stretch (Ester) & C-C Skeletal (tert-Butyl) |

| 780 | Strong | C-Cl Stretch (Alkyl Chloride) |

Note: This data is representative and based on characteristic functional group absorption regions. Actual peak positions and intensities may vary based on experimental conditions.

Detailed Peak Analysis

-

C-H Stretching Region (3000-2850 cm⁻¹): The absorptions just below 3000 cm⁻¹ are characteristic of stretching vibrations from sp³-hybridized carbon-hydrogen bonds, originating from the methyl groups of the tert-butyl moiety and the methylene (B1212753) group of the chloroacetyl moiety.

-

Carbonyl (C=O) Stretching Region (~1745 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the strong, sharp absorption corresponding to the C=O stretch of the saturated aliphatic ester.[3] Its position around 1745 cm⁻¹ is highly characteristic of this functional group.[3]

-

Fingerprint Region (1500-500 cm⁻¹): This region contains a wealth of complex vibrational information.

-

C-H Bending: Medium intensity peaks around 1475 cm⁻¹ and 1370 cm⁻¹ are due to the bending (scissoring and umbrella) modes of the C-H bonds in the methyl groups.

-

C-O Stretching: Esters typically exhibit two strong C-O stretching bands.[3] For this compound, a strong band around 1280 cm⁻¹ can be assigned to the asymmetric C-O-C stretch, and another strong absorption around 1150 cm⁻¹ is attributed to the C-O stretch coupled with the skeletal vibrations of the adjacent tert-butyl group.

-

C-Cl Stretching: The carbon-chlorine bond stretch gives rise to a strong absorption in the lower frequency part of the fingerprint region, typically between 850-550 cm⁻¹.[1] For this compound, this peak is expected around 780 cm⁻¹. The presence of a strong band in this area is a key indicator for the alkyl halide moiety.[1]

-

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the procedure for obtaining a high-quality FTIR spectrum of neat (undiluted) this compound using an instrument equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common and convenient technique for liquid samples as it requires minimal sample preparation.[5][6]

Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Sample: this compound, liquid

-

Solvent for cleaning: Isopropanol (B130326) or ethanol

-

Lint-free wipes (e.g., Kimwipes)

-

Personal Protective Equipment (PPE): Safety goggles, gloves

Standard Operating Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory is correctly installed in the sample compartment.

-

Verify that the sample compartment is free of moisture by checking the status of the desiccant or by purging with dry nitrogen gas, if available.

-

-

Background Spectrum Acquisition:

-

Carefully clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol. Allow the crystal to air dry completely.

-

Using the instrument's software, initiate the collection of a background spectrum.[5] This measurement accounts for the absorbance of ambient air (CO₂, H₂O) and the ATR crystal itself, ensuring they are subtracted from the final sample spectrum.

-

-

Sample Application:

-

Place a single drop (approximately 1-2 µL) of this compound directly onto the center of the clean, dry ATR crystal.[5]

-

Ensure the sample completely covers the crystal surface to achieve a strong signal. For volatile liquids, it may be necessary to begin the scan promptly.

-

-

Sample Spectrum Acquisition:

-

Enter the sample identification information into the software.

-

Set the data acquisition parameters. Standard parameters for routine analysis are typically:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (signal-averaging to improve signal-to-noise ratio)

-

-

Initiate the sample scan. The software will automatically collect the spectrum and ratio it against the previously collected background.

-

-

Data Processing and Cleaning:

-

The resulting spectrum should show absorbance peaks pointing upwards. If necessary, perform a baseline correction to ensure the baseline rests at zero absorbance.

-

Use the software's peak-picking tool to label the wavenumbers of the significant absorption bands.

-

Thoroughly clean the ATR crystal surface with isopropanol and a lint-free wipe to remove all traces of the sample.[5] Perform a "clean check" scan to ensure no residue remains before analyzing the next sample.

-

Logical Workflow for IR Spectral Analysis

The process of analyzing a chemical sample like this compound via FTIR spectroscopy follows a structured and logical workflow. This process ensures that the results are accurate, reproducible, and correctly interpreted. The diagram below illustrates this workflow from initial preparation to final structural confirmation.

References

- 1. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(107-59-5) IR Spectrum [m.chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mass spectrometric behavior of tert-butyl chloroacetate (B1199739) (CAS No. 107-59-5), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] Understanding its mass spectrum is crucial for reaction monitoring, quality control, and structural verification. This document outlines its characteristic fragmentation patterns under Electron Ionization (EI), presents quantitative data for its major ions, and provides a standardized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Molecular Structure and Properties

Tert-butyl chloroacetate (C₆H₁₁ClO₂) is an ester with a molecular weight of approximately 150.60 g/mol .[4] Its structure contains two key features that dictate its fragmentation in a mass spectrometer: a bulky, stable tert-butyl group and an electrophilic chloromethyl group.

Electron Ionization (EI) Mass Spectrometry Analysis

Under standard 70 eV Electron Ionization (EI), this compound undergoes predictable and informative fragmentation. The resulting mass spectrum is characterized by a weak molecular ion peak and a prominent base peak corresponding to the highly stable tert-butyl carbocation.

The molecular ion ([M]⁺˙) of this compound is observed as a pair of peaks at m/z 150 and m/z 152 .[5] This isotopic pattern is the hallmark of a monochlorinated compound, reflecting the natural abundance of the chlorine isotopes ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). The M+2 peak at m/z 152 will have an intensity approximately one-third that of the m/z 150 peak. The molecular ion itself is of low abundance due to the facile fragmentation of the ester linkage.

The fragmentation of this compound is dominated by cleavages that lead to the formation of stable ions. The primary fragmentation pathways are illustrated in the diagram below.

Caption: Primary EI fragmentation pathways of this compound.

-

Formation of the Base Peak (m/z 57): The most significant fragmentation event is the heterolytic cleavage of the oxygen-carbon bond of the tert-butyl group. This results in the loss of a neutral chloroacetoxy radical (•OCOCH₂Cl) and the formation of the highly stable tertiary carbocation, [C(CH₃)₃]⁺ , which is observed as the base peak at m/z 57 .[4][6]

-

Rearrangement and Loss of Isobutylene (B52900) (m/z 94/96): A characteristic rearrangement for tert-butyl esters involves the transfer of a hydrogen atom and the elimination of a neutral isobutylene molecule (C₄H₈). This process yields the radical cation of chloroacetic acid, [ClCH₂COOH]⁺˙ , which appears as an isotopic pair at m/z 94 and m/z 96 .

-

Further Fragmentation of the tert-Butyl Cation (m/z 41): The tert-butyl cation (m/z 57) can further fragment through the loss of a methane (B114726) molecule (CH₄) to produce the allyl cation, [C₃H₅]⁺ , at m/z 41 .[4]

The table below summarizes the key ions observed in the EI mass spectrum of this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Chemical Formula | Relative Abundance | Notes |

| 152 | [M+2]⁺˙ | C₆H₁₁³⁷ClO₂⁺ | Low | Isotope peak of the molecular ion. |

| 150 | [M]⁺˙ | C₆H₁₁³⁵ClO₂⁺ | Low | Molecular ion. |

| 96 | [M - C₄H₈]⁺˙ | C₂H₃³⁷ClO₂⁺ | Low | Isotope peak from loss of isobutylene. |

| 94 | [M - C₄H₈]⁺˙ | C₂H₃³⁵ClO₂⁺ | Low | Fragment from loss of isobutylene. |

| 59 | Not definitively assigned | - | Moderate | Second highest peak reported in some databases.[4] |

| 57 | [C(CH₃)₃]⁺ | C₄H₉⁺ | 100% (Base Peak) | Stable tert-butyl carbocation.[4] |

| 41 | [C₃H₅]⁺ | C₃H₅⁺ | High | Fragment from m/z 57.[4] |

Experimental Protocol for GC-MS Analysis

The following section details a standard methodology for the analysis of this compound using a Gas Chromatography-Mass Spectrometry system.

Caption: Standard experimental workflow for GC-MS analysis.

-

Prepare a stock solution of this compound at 1 mg/mL in a volatile, inert solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to create working standards and quality control samples at appropriate concentrations (e.g., 1-100 µg/mL).

This protocol is based on a typical Agilent GC-MS system but is adaptable to other manufacturers.[7][8]

-

Gas Chromatograph (GC)

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector operated in split mode (e.g., 20:1 ratio).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 15°C/min to 240°C.

-

Hold: 5 minutes at 240°C.

-

-

-

Mass Spectrometer (MS)

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

MS Transfer Line Temperature: 280°C.

-

Scan Mode: Full Scan.

-

Scan Range: m/z 35-350.

-

Conclusion

The mass spectrometry of this compound is well-defined, with a fragmentation pattern dominated by the formation of the stable m/z 57 tert-butyl cation. The presence of a chlorine atom provides a distinct M/M+2 isotopic signature for the molecular ion and any chlorine-containing fragments. The GC-MS protocol provided offers a robust method for the separation and identification of this compound in complex mixtures, making it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries.

References

- 1. This compound | 107-59-5 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 4. This compound | C6H11ClO2 | CID 66052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(107-59-5) IR Spectrum [chemicalbook.com]

- 6. C4H9Cl (CH3)3CCl mass spectrum of 2-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. benchchem.com [benchchem.com]

- 8. agilent.com [agilent.com]

tert-Butyl chloroacetate reactivity profile

An In-depth Technical Guide to the Reactivity Profile of tert-Butyl Chloroacetate (B1199739)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of tert-butyl chloroacetate, a versatile reagent in organic synthesis. Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] This document outlines its core reactivity, including nucleophilic substitution and condensation reactions, supported by experimental data and detailed protocols.

Physicochemical Properties

This compound is a flammable, colorless to yellow liquid with a strong, fruity odor.[2][3] A summary of its key physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₁ClO₂ | [4] |

| Molecular Weight | 150.60 g/mol | [5] |

| Boiling Point | 48-49 °C at 11 mmHg | [5] |

| Density | 1.053 g/mL at 25 °C | [5] |

| Refractive Index (n²⁰/D) | 1.423 | [5] |

| Flash Point | 46 °C (114.8 °F) | [3] |

| Solubility | <0.1 g/L in water (20 °C) | [2] |

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for this compound is nucleophilic substitution at the α-carbon, which is activated by the adjacent carbonyl group and bears a good leaving group (chloride). This reactivity is central to its application as an alkylating agent.

General Reaction Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. A nucleophile (Nu⁻) attacks the electrophilic α-carbon, leading to the displacement of the chloride ion.

Steric Hindrance

Key Reactions and Applications

This compound is a precursor in a variety of important synthetic transformations.

Darzens Glycidic Ester Condensation

The Darzens reaction is a classic application of α-haloesters, involving the condensation with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[10] These products are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.

References

- 1. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | CAS#:107-59-5 | Chemsrc [chemsrc.com]

- 5. 氯乙酸叔丁酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. homework.study.com [homework.study.com]

Navigating the Solubility Landscape of tert-Butyl Chloroacetate in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of key reagents is paramount for reaction optimization, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of tert-butyl chloroacetate (B1199739) in various organic solvents, addressing the current landscape of available data and providing actionable experimental protocols.

Tert-butyl chloroacetate, a versatile building block in organic synthesis, is frequently employed in the production of pharmaceuticals and other fine chemicals. Its solubility characteristics dictate its utility in different reaction media. While extensive quantitative data remains to be fully elucidated in publicly available literature, a consistent qualitative understanding has been established.

Quantitative Solubility Data